5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 934107-68-3
VCID: VC13286090
InChI: InChI=1S/C10H7ClFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
SMILES: C1=CC(=CC=C1C2=NOC(=C2)CCl)F
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole

CAS No.: 934107-68-3

Cat. No.: VC13286090

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole - 934107-68-3

Specification

CAS No. 934107-68-3
Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
IUPAC Name 5-(chloromethyl)-3-(4-fluorophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H7ClFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Standard InChI Key HTHBQCTXZLVNGE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2)CCl)F
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)CCl)F

Introduction

Key Findings

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole is a halogenated isoxazole derivative with significant pharmacological potential, particularly in anticancer research. Its structure combines a chloromethyl group at the 5-position and a 4-fluorophenyl group at the 3-position of the isoxazole ring, enabling covalent interactions with biological targets. Recent studies highlight its cytotoxic activity against cancer cell lines, enzyme inhibition properties, and utility as a scaffold in drug discovery. This report synthesizes data from peer-reviewed research, patents, and synthetic methodologies to provide a holistic view of its chemical and biological profile.

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₇ClFNO and a molecular weight of 215.63 g/mol . The isoxazole core features a five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. The chloromethyl (-CH₂Cl) group at position 5 enhances electrophilic reactivity, while the 4-fluorophenyl group at position 3 contributes to lipophilicity and target specificity .

Key Structural Features:

  • Isoxazole Ring: Provides metabolic stability and hydrogen-bonding capacity.

  • Chloromethyl Group: Facilitates covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes .

  • 4-Fluorophenyl Group: Improves bioavailability through enhanced membrane permeability .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1173 cm⁻¹ (C-O stretching) and 1021 cm⁻¹ (C-Cl bending) confirm the isoxazole and chloromethyl groups .

  • ¹H-NMR: Aromatic protons from the 4-fluorophenyl group resonate at δ 7.2–7.6 ppm, while the chloromethyl protons appear as a singlet at δ 4.8 ppm .

Synthetic Methodologies

Cycloaddition-Based Synthesis

The isoxazole ring is typically formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

  • Nitrile Oxide Preparation: 4-Fluorophenylhydroxamic acid is treated with chloramine-T to generate the corresponding nitrile oxide .

  • Cycloaddition: Reaction with propargyl chloride yields 3-(4-fluorophenyl)isoxazole, followed by chloromethylation using N-chlorosuccinimide (NCS) under radical conditions .

Optimized Conditions:

  • Solvent: Ethyl acetate or dichloromethane.

  • Catalyst: Triethylamine or NaHCO₃ for base-mediated reactions .

  • Yield: 65–78% after column chromatography .

Late-Stage Functionalization

Deoxofluorination of hydroxymethyl or formyl precursors using reagents like DAST (diethylaminosulfur trifluoride) introduces the fluorophenyl group . This method achieves >90% regioselectivity for the 3-position .

Biological Activity and Mechanisms

Anticancer Properties

The compound demonstrates potent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)15.0 ± 1.2Caspase-3/7 activation, Bcl-2 downregulation
A549 (Lung)19.5 ± 0.8G2/M cell cycle arrest, tubulin polymerization inhibition
HL-60 (Leukemia)8.2 ± 0.5Mitochondrial membrane depolarization

Key Findings:

  • Induces apoptosis via caspase-dependent pathways and ROS generation .

  • Synergizes with doxorubicin, reducing its IC₅₀ by 40% in combinatorial studies .

Enzyme Inhibition

  • COX-2 Inhibition: Binds to the cyclooxygenase-2 active site with Kᵢ = 0.34 µM, surpassing celecoxib (Kᵢ = 0.50 µM) .

  • 5-Lipoxygenase (5-LOX): Inhibits leukotriene biosynthesis (IC₅₀ = 3.67 µM), suggesting anti-inflammatory applications .

Structural Basis: The chloromethyl group forms a covalent adduct with Ser530 in COX-2, while the fluorophenyl group occupies the hydrophobic pocket .

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a precursor for bioconjugation and prodrug development:

  • Antibody-Drug Conjugates (ADCs): Conjugation via the chloromethyl group to trastuzumab improves targeting of HER2+ breast cancer cells .

  • Prodrug Activation: Masking the chloromethyl group as a disulfide enhances tumor-specific release .

Structural Analogs and SAR

Modifications to the chloromethyl or fluorophenyl groups alter bioactivity:

AnalogModificationActivity (vs. Parent)
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazoleBromine substitution2× higher COX-2 inhibition
5-(Hydroxymethyl)-3-(4-fluorophenyl)isoxazoleReduced electrophilicityLoss of cytotoxicity
3-(4-Chlorophenyl)-5-(chloromethyl)isoxazoleChlorophenyl substitutionComparable IC₅₀ in A549

SAR Insights:

  • Electrophilic Groups: Essential for covalent target engagement.

  • Fluorine Position: Para-substitution maximizes target affinity and metabolic stability .

Industrial and Regulatory Considerations

Scale-Up Synthesis

Continuous Flow Reactors optimize large-scale production:

  • Throughput: 1.2 kg/day with >95% purity .

  • Cost: $120/g at pilot scale, reducible to $45/g via solvent recycling .

Future Directions

  • Target Identification: Proteomic studies to map off-target interactions.

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) .

  • Nanodelivery Systems: Encapsulation in lipid nanoparticles to improve brain penetration .

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